Amiselimod

描述

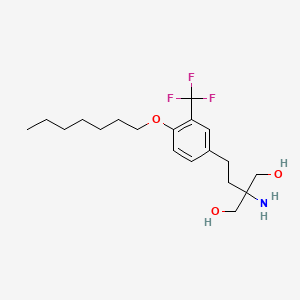

a sphingosine-1-phosphate receptor‐1 modulator; structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCPIJKPAKAIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141402 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942399-20-4 | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942399-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiselimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiselimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMISELIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Amiselimod at the S1P1 Receptor

Executive Summary

This compound (MT-1303) is an orally active, second-generation sphingosine (B13886) 1-phosphate (S1P) receptor modulator developed for the treatment of autoimmune diseases such as ulcerative colitis and relapsing-remitting multiple sclerosis.[1][2][3] It is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, this compound-P.[4][5] This active metabolite acts as a potent and highly selective agonist at the sphingosine 1-phosphate receptor subtype 1 (S1P1).[1][4] Paradoxically, this sustained agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes, resulting in a state of "functional antagonism".[5][6] This prevents lymphocytes from egressing out of secondary lymphoid organs, reducing the number of circulating autoimmune T cells and thereby suppressing the inflammatory response.[2][6] A key design feature of this compound is its high selectivity for the S1P1 receptor over the S1P3 subtype, which is associated with cardiac side effects like bradycardia, giving this compound a more favorable cardiac safety profile compared to first-generation modulators like fingolimod.[1][7]

Core Mechanism of Action: S1P1 Functional Antagonism

The primary mechanism of this compound revolves around its active metabolite, this compound-P, and its interaction with the S1P1 receptor on lymphocytes.

-

Activation and Phosphorylation : this compound is orally administered as a prodrug. After absorption, it is phosphorylated by sphingosine kinases (SPHKs) to form the pharmacologically active metabolite, this compound-P.[1][5]

-

High-Affinity S1P1 Agonism : this compound-P binds with high affinity and potency to S1P1 receptors, which are G-protein coupled receptors (GPCRs) expressed on the surface of lymphocytes.[2][4]

-

Receptor Internalization and Degradation : Unlike the natural ligand S1P, which causes transient receptor internalization followed by recycling to the cell surface, the sustained binding of this compound-P leads to prolonged internalization, ubiquitination, and subsequent proteasomal degradation of the S1P1 receptor.[5][8] This effectively removes the receptor from the lymphocyte surface.

-

Functional Antagonism and Lymphocyte Sequestration : Lymphocytes require S1P1 signaling to egress from secondary lymphoid organs (lymph nodes, spleen) into the bloodstream and lymphatic system, following the natural S1P gradient which is high in the blood and low in the tissues.[5][9] By depleting S1P1 receptors from the cell surface, this compound-P renders lymphocytes unresponsive to this S1P gradient. Consequently, lymphocytes, including auto-reactive T helper 1 (Th1) and Th17 cells, are trapped or sequestered within the lymph nodes.[2][6]

-

Therapeutic Immunomodulation : The sequestration of lymphocytes leads to a significant, yet reversible, reduction in peripheral blood lymphocyte counts (lymphopenia).[1][10] This prevents the migration of pathogenic immune cells to sites of inflammation, such as the colon in ulcerative colitis or the central nervous system in multiple sclerosis, thereby exerting its therapeutic immunomodulatory effect.[2][4]

Quantitative Data

Pharmacodynamics: S1P Receptor Selectivity and Potency

This compound-P demonstrates high potency for the S1P1 receptor with minimal to no distinct activity at S1P2 and S1P3 receptors, which is crucial for its safety profile.[1][7]

| Compound | S1P1 EC₅₀ | S1P2 EC₅₀ | S1P3 EC₅₀ | S1P4 EC₅₀ | S1P5 EC₅₀ | Source |

| This compound-P | 75 pM | No distinct activity | No distinct activity | >1000 nM | >1000 nM | [1] |

| This compound-P | 13 pM | - | - | - | - | [2] |

| Fingolimod-P | 60 pM | No distinct activity | 1.3 nM | 6.7 nM | 1.4 nM | [1] |

| S1P (Endogenous Ligand) | 260 pM | 2.1 nM | 110 pM | 110 pM | 1.1 nM | [1] |

| EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. |

Functional Activity: G-Protein Activation

The reduced cardiac risk of this compound is partly attributed to its weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in atrial myocytes compared to fingolimod-P.[1]

| Compound | GIRK Activation EC₅₀ (Human Atrial Myocytes) | Source |

| This compound-P | 41.6 nM | [4] |

| Fingolimod-P | Approx. 5-fold more potent than this compound-P | [1] |

Pharmacokinetics in Healthy Humans

This compound and its active metabolite have long elimination half-lives.[1]

| Parameter | This compound | This compound-P | Source |

| Median Tₘₐₓ (Day 1) | 12.00–16.00 h | 12.00 h | [1] |

| Median Tₘₐₓ (Day 21) | 6.00–10.00 h | 8.00–12.00 h | [1] |

| Mean Elimination t₁/₂ | 386–423 h | 376–404 h | [1] |

| Tₘₐₓ (Time to maximum plasma concentration); t₁/₂ (Elimination half-life). |

Key Experimental Protocols

S1P1 Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.

Methodology:

-

Membrane Preparation : Membranes are prepared from cells recombinantly expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer : Prepare an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[11]

-

Compound Dilution : The test compound (e.g., this compound-P) is serially diluted in assay buffer.

-

Reaction Mixture : In a 96-well plate, combine the S1P1-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ozanimod or [³²P]S1P), and varying concentrations of the unlabeled test compound.[11][12]

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]

-

Termination and Filtration : The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

-

Quantification : Scintillation fluid is added to the dried filter plate, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

S1P1 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. It quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14]

Methodology:

-

Membrane Preparation : Prepare membranes from cells expressing the human S1P1 receptor.

-

Assay Buffer : Prepare a GTPγS binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) and supplement with saponin (B1150181) (to permeabilize membranes) and excess GDP (to ensure binding is agonist-dependent).[15]

-

Reaction Setup : In a 96-well plate, add the membranes, varying concentrations of the agonist (e.g., this compound-P), and a fixed concentration of [³⁵S]GTPγS.[14]

-

Incubation : Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gαi subunit.[15]

-

Termination & Filtration : Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.

-

Quantification : Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis : Plot the measured radioactivity against the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ and Eₘₐₓ values to determine the potency and efficacy of the compound.[14]

In Vivo Lymphocyte Trafficking Assay (Adoptive T-Cell Transfer Model)

This assay directly assesses the functional consequence of S1P1 modulation by measuring the drug's ability to inhibit lymphocyte egress from lymphoid tissues into the periphery. The protocol is based on models used to study colitis.[2]

Methodology:

-

Cell Isolation and Labeling : Isolate lymphocytes (e.g., CD4⁺ T cells) from the spleen and lymph nodes of a donor mouse. Label these cells with a fluorescent dye (e.g., CFSE) or use cells from a transgenic mouse expressing a fluorescent protein.[16]

-

Adoptive Transfer : Inject the labeled lymphocytes intravenously into recipient mice (e.g., immunodeficient SCID mice to avoid rejection).[2][16]

-

Drug Administration : Administer this compound or a vehicle control orally to the recipient mice daily for a set period.[2]

-

Tissue and Blood Collection : At the end of the treatment period, collect blood, spleen, and lymph nodes from the mice.

-

Cell Quantification : Prepare single-cell suspensions from the collected tissues. Analyze the cell suspensions using flow cytometry to quantify the number of fluorescently labeled lymphocytes in the blood versus the lymphoid organs.

-

Data Analysis : Compare the lymphocyte counts between the this compound-treated and vehicle-treated groups. A significant reduction of labeled cells in the peripheral blood and a corresponding increase in the lymph nodes of the treated group demonstrates drug-induced lymphocyte sequestration.

Conclusion

This compound represents a refined approach to S1P receptor modulation. Its mechanism of action is centered on potent, selective, and sustained agonism at the S1P1 receptor, leading to functional antagonism that effectively sequesters lymphocytes within lymphoid tissues. This targeted immunomodulation, combined with a favorable cardiac safety profile due to its high selectivity over the S1P3 receptor, underscores its therapeutic potential for a range of autoimmune disorders. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical framework for understanding and further investigating the pharmacological profile of this compound.

References

- 1. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. This compound, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis | MDPI [mdpi.com]

- 9. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]

Amiselimod Phosphate Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo to its active metabolite, this compound phosphate (B84403) ((S)-amiselimod phosphate or MT-1303-P), by sphingosine (B13886) kinases.[3][4] This active metabolite functions as a potent agonist at the S1P1 receptor, leading to its internalization and degradation.[2][5] This process ultimately results in the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation.[2][6] This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, pharmacokinetics, and clinical findings related to the active metabolite of this compound.

Mechanism of Action

This compound phosphate is a functional antagonist of the S1P1 receptor.[3][7] By binding to S1P1 receptors on lymphocytes, it induces receptor internalization, thereby rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[2][5] This leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.[3][8] this compound phosphate exhibits high selectivity for the S1P1 receptor subtype.[3][9] It also shows high selectivity for S1P5 receptors, with minimal agonist activity for S1P4 and no distinct agonist activity for S1P2 or S1P3 receptors.[3][9] The lack of activity at the S1P3 receptor is thought to contribute to its favorable cardiac safety profile, with a reduced risk of bradycardia compared to less selective S1P receptor modulators like fingolimod.[3][4]

Signaling Pathway

The binding of this compound phosphate to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately leads to the modulation of lymphocyte trafficking.[10][11]

Metabolic Activation

This compound is a prodrug that requires phosphorylation to become pharmacologically active. This conversion is catalyzed by sphingosine kinases (SPHKs).

Quantitative Data

Receptor Binding and Functional Activity

The active metabolite, this compound phosphate, demonstrates potent and selective activity at S1P receptors.

| Parameter | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference |

| EC50 (agonist activity) | 75 pM | No distinct activity | No distinct activity | Minimal activity | High selectivity | [1][3] |

| GIRK Activation EC50 | 41.6 nM | - | - | - | - | [1] |

EC50: Half maximal effective concentration; GIRK: G-protein-activated inwardly rectifying potassium channel.

Pharmacokinetics of this compound and this compound Phosphate in Healthy Subjects

The pharmacokinetic profile of this compound and its active metabolite is characterized by a long half-life.[12][13]

| Parameter | This compound | This compound Phosphate | Reference |

| Tmax (median) | 11-12 hours | 10 hours | [12][13] |

| Half-life (single dose) | 451 hours | - | [14][15] |

| Most abundant metabolite in plasma | - | 42.6% of total radioactivity AUC | [14][15] |

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacodynamics: Lymphocyte Count Reduction

This compound induces a dose-dependent reduction in peripheral blood lymphocyte counts.

| Dose | Lymphocyte Count Reduction (Day 21) | Reference |

| 0.5 mg | 66% reduction from baseline | [3] |

| 0.75 mg | 60% reduction from baseline | [3] |

Clinical Efficacy in Ulcerative Colitis (Phase 2)

A Phase 2 study in patients with mildly-to-moderately active ulcerative colitis demonstrated the following results at day 85.[16][17]

| Endpoint | This compound (0.2 mg and 0.4 mg) | Placebo | p-value | Reference |

| Mean change in modified Mayo Score | -2.3 | -1.6 | 0.002 | [16][17] |

| Clinical Remission | 32.4% | 17.8% | 0.007 | [16] |

| Endoscopic Improvement | 42.7% | 23.4% | <0.001 | [16] |

Experimental Protocols

S1P Receptor Selectivity Assay

The selectivity of this compound phosphate for human S1P receptors was determined using an intracellular Ca2+ mobilization assay.[3]

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a sphingosine 1-phosphate receptor-1 modulator, for systemic lupus erythematosus: A multicenter, open-label exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. P029 Pharmacokinetic/Pharmacodynamic Analysis of this compound, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P029 Pharmacokinetic/Pharmacodynamic Analysis of this compound, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - ProQuest [proquest.com]

- 14. Absorption, disposition and metabolic pathway of this compound (MT-1303) in healthy volunteers in a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Absorption, disposition and metabolic pathway of this compound (MT-1303) in healthy volunteers in a mass balance study - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 16. accessnewswire.com [accessnewswire.com]

- 17. firstwordpharma.com [firstwordpharma.com]

Amiselimod: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod (MT-1303) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of various autoimmune diseases. As a second-generation S1P receptor modulator, it offers a more favorable cardiac safety profile compared to first-generation molecules like fingolimod.[1][2][3] this compound is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, this compound-P, which acts as a functional antagonist of the S1P1 receptor.[4][5] This functional antagonism leads to the internalization of S1P1 receptors on lymphocytes, thereby preventing their egress from secondary lymphoid organs and reducing the infiltration of pathogenic lymphocytes into sites of inflammation.[3][6] This guide provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal preclinical and clinical studies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an orally administered prodrug that is phosphorylated by sphingosine (B13886) kinases to its active form, this compound phosphate (this compound-P).[4][5] this compound-P is a high-affinity agonist for the S1P1 receptor.[4] Upon binding, it induces the internalization and degradation of the S1P1 receptor on lymphocytes.[3][6] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from lymph nodes.[3][6] By sequestering lymphocytes in the secondary lymphoid organs, this compound reduces the number of circulating T and B cells, including autoreactive lymphocytes, thus mitigating inflammation in target tissues.[6] This targeted immunomodulation has shown therapeutic potential in various autoimmune conditions, including multiple sclerosis, ulcerative colitis, and systemic lupus erythematosus.[6][7][8]

S1P1 Receptor Signaling Pathway

The binding of this compound-P to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαi subunit. This initiates a downstream signaling cascade that ultimately regulates cell migration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active metabolite, this compound-P, from various preclinical and clinical studies.

Table 1: In Vitro Receptor Selectivity and Potency of this compound-P

| Receptor Subtype | Agonist Activity (EC50) | Reference |

| Human S1P1 | 75 pM | [4] |

| Human S1P2 | No distinct agonist activity | [5] |

| Human S1P3 | No distinct agonist activity | [5] |

| Human S1P4 | Minimal agonist activity | [5] |

| Human S1P5 | High selectivity | [5] |

Table 2: In Vitro Functional Activity of this compound-P

| Assay | Parameter | Value | Reference |

| GIRK Channel Activation (Human Atrial Myocytes) | EC50 | 41.6 nM | [4] |

Table 3: Pharmacokinetic Parameters of this compound and this compound-P in Healthy Subjects (Phase 1)

| Analyte | Dose | Tmax (median, hours) | t1/2 (mean, hours) | Reference |

| This compound | Multiple doses | 11 - 12 | 386 - 423 | [5][9] |

| This compound-P | Multiple doses | 10 | 376 - 404 | [5][9] |

Table 4: Efficacy of this compound in a Phase 2 Trial in Relapsing-Remitting Multiple Sclerosis (MOMENTUM study, 24 weeks)

| Dose | Reduction in Gadolinium-Enhancing Lesions vs. Placebo | Annualized Relapse Rate Reduction vs. Placebo | Reference |

| 0.2 mg | Significant | Not significant | [10] |

| 0.4 mg | Significant | Significant | [10][11] |

Table 5: Efficacy of this compound in a Phase 2 Trial in Mild to Moderate Ulcerative Colitis (12 weeks)

| Outcome | This compound Group | Placebo Group | p-value | Reference |

| Improvement in Modified Mayo Score | -2.3 points | -1.6 points | <0.01 | [7] |

| Endoscopic Improvement | >42% | 23% | <0.01 | [7] |

| Clinical Remission | >31% | 18% | 0.03 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Preclinical Models

This model is used to evaluate the efficacy of this compound in preventing chronic intestinal inflammation.[2][3]

-

Animals: Severe combined immunodeficient (SCID) or Rag1-/- mice are used as recipients. Donor mice are typically BALB/c mice.

-

Induction of Colitis:

-

Isolate splenocytes from donor mice.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

-

Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

-

Sort the cells into CD4+CD45RBhigh (naive T cells) and CD4+CD45RBlow (regulatory T cells) populations using fluorescence-activated cell sorting (FACS).

-

Inject approximately 4 x 10^5 CD4+CD45RBhigh T cells intraperitoneally into each recipient mouse.[12]

-

-

Treatment: Administer this compound (e.g., 0.1 and 0.3 mg/kg) or vehicle orally on a daily basis, starting one week after cell transfer.[2]

-

Outcome Measures:

-

Monitor body weight and stool consistency regularly.

-

After a set period (e.g., 4-8 weeks), euthanize the mice and collect colonic tissue for histological analysis to assess inflammation severity.

-

Isolate lamina propria lymphocytes to analyze T cell populations (e.g., Th1, Th17) by flow cytometry.[11]

-

EAE is a widely used animal model for multiple sclerosis.

-

Animals: C57BL/6 mice are commonly used.

-

Induction of EAE:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). A typical concentration is 200 µg of MOG peptide per mouse.[13]

-

Inject the emulsion subcutaneously at the base of the tail and on the flanks.

-

Administer pertussis toxin (e.g., 200-500 ng per mouse) intraperitoneally on the day of immunization and again two days later to increase the permeability of the blood-brain barrier.[14]

-

-

Treatment: Begin oral administration of this compound or vehicle at the desired dose and schedule.

-

Outcome Measures:

-

Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

Perform histological analysis of the spinal cord to assess inflammation and demyelination.

-

This is a spontaneous model of systemic lupus erythematosus.[5]

-

Animals: Female MRL/lpr mice.

-

Treatment: Begin daily oral administration of this compound (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle at 8 weeks of age for a prophylactic study, or after disease onset for a therapeutic study.[4][15]

-

Outcome Measures:

-

Monitor proteinuria weekly.

-

Measure serum levels of anti-dsDNA antibodies.

-

At the end of the study, weigh spleens and lymph nodes.

-

Perform histological analysis of the kidneys to assess nephritis severity, including T cell infiltration, mesangial expansion, and glomerular sclerosis.[5]

-

In Vitro Assays

This assay determines the potency of a compound to activate G protein-coupled receptors.

-

Materials: Cell membranes expressing the human S1P receptor subtypes, [35S]GTPγS, GDP, and the test compound (this compound-P).

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound-P and a fixed concentration of GDP in an assay buffer.

-

Initiate the reaction by adding [35S]GTPγS.

-

After incubation, separate the bound from free [35S]GTPγS by filtration through a glass fiber filter plate.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

This assay measures the increase in intracellular calcium upon GPCR activation, typically for Gq-coupled receptors. While S1P1 is primarily Gi-coupled, this assay can be used with cells co-expressing promiscuous G-proteins or for other S1P receptor subtypes.[16]

-

Materials: Cells expressing the target S1P receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the test compound (this compound-P).

-

Procedure:

-

Plate the cells in a microplate and load them with the fluorescent calcium dye.

-

Add varying concentrations of this compound-P to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Determine the EC50 value from the dose-response curve.

-

This assay directly measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Cells: Acutely isolated human atrial myocytes.

-

Procedure:

-

Use the whole-cell patch-clamp technique to record ion channel currents.

-

Apply a voltage-clamp protocol to the myocyte.

-

Perfuse the cell with varying concentrations of this compound-P.

-

Measure the resulting increase in the inwardly rectifying potassium current.

-

Calculate the EC50 value for GIRK channel activation from the concentration-response data.

-

Clinical Trial Methodologies

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with relapsing-remitting multiple sclerosis.

-

Intervention: Oral this compound (0.1, 0.2, or 0.4 mg daily) or placebo for 24 weeks.

-

Primary Endpoint: Total number of gadolinium-enhancing T1-weighted lesions on brain MRI from weeks 8 to 24.

-

MRI Protocol:

-

Brain MRI scans were performed at baseline and at regular intervals (e.g., every 4-8 weeks).

-

The imaging protocol included T1-weighted sequences before and after the administration of a gadolinium-based contrast agent, as well as T2-weighted and FLAIR sequences.

-

The number and volume of new and enlarging T2 lesions and gadolinium-enhancing lesions were quantified by trained analysts, often at a central reading facility to ensure consistency.

-

-

Secondary Endpoints: Annualized relapse rate, time to disability progression, and safety and tolerability.

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[17]

-

Participants: Patients with active, mild to moderate ulcerative colitis.

-

Intervention: Oral this compound or placebo for 12 weeks.

-

Primary Endpoint: Change from baseline in the modified Mayo score at week 12.

-

Key Assessments:

-

Modified Mayo Score: A composite score assessing stool frequency, rectal bleeding, and findings on endoscopy.

-

Endoscopy: Performed at baseline and week 12 to assess mucosal inflammation.

-

Clinical Remission: Defined by specific criteria related to the components of the Mayo score.

-

-

Safety Monitoring: Included regular monitoring of lymphocyte counts and cardiac function.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental and clinical research processes involving this compound.

Conclusion

This compound is a promising selective S1P1 receptor modulator with a well-defined mechanism of action and a favorable safety profile. The data from preclinical and clinical studies demonstrate its potential as a therapeutic agent for a range of autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and research workflows. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this compound in autoimmune and inflammatory disorders.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Customized T Cell Transfer Models of IBD - Ace Therapeutics [acetherapeutics.com]

- 11. Hooke - CD4+CD45RBhigh-induced colitis in SCID mice [hookelabs.com]

- 12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Modulating sphingosine 1-phosphate receptor signaling skews intrahepatic leukocytes and attenuates murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry and Structure-Activity Relationship (SAR) of Amiselimod: A Selective S1P1 Receptor Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amiselimod (MT-1303) is a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator that has been investigated for the treatment of various autoimmune diseases, including multiple sclerosis, ulcerative colitis, and systemic lupus erythematosus.[1] As a prodrug, this compound is converted in vivo to its active phosphate (B84403) metabolite, this compound-phosphate, which acts as a functional antagonist of the S1P1 receptor.[2] This technical guide provides a comprehensive overview of the medicinal chemistry and structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Medicinal Chemistry

This compound, chemically named 2-amino-2-{2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl}propane-1,3-diol, belongs to the class of 2-amino-propane-1,3-diol S1P receptor modulators.[3] Its structure is characterized by three key moieties:

-

A polar head group: The 2-amino-1,3-propanediol (B45262) moiety is essential for in vivo phosphorylation by sphingosine kinases (primarily SPHK2) to the active phosphate, which mimics the endogenous ligand sphingosine 1-phosphate.[2]

-

A central phenyl ring: This aromatic core is substituted with a trifluoromethyl group and a long alkoxy chain, which play a crucial role in the molecule's potency and selectivity.

-

A lipophilic tail: The heptyloxy group anchors the molecule in the hydrophobic pocket of the S1P1 receptor.

The strategic design of this compound aimed to achieve high selectivity for the S1P1 receptor over the S1P3 subtype, the activation of which is associated with adverse cardiac effects such as bradycardia, a known side effect of the first-generation S1P modulator, fingolimod (B1672674).[2]

Structure-Activity Relationship (SAR) Studies

While extensive SAR data on a broad series of direct this compound analogs is not widely published in peer-reviewed literature, key insights can be gleaned from the selectivity profile of this compound-phosphate and SAR studies of structurally related 2-amino-propane-1,3-diol derivatives.

Quantitative Data for this compound-Phosphate

The selectivity of this compound's active phosphate metabolite is a cornerstone of its improved safety profile. The following table summarizes the agonist activity of this compound-phosphate at the five human S1P receptor subtypes.

| Receptor Subtype | EC50 (pmol·L⁻¹) | Agonist Activity |

| S1P1 | 75 | Potent Agonist |

| S1P2 | No distinct activity | - |

| S1P3 | No distinct activity | - |

| S1P4 | Minimal agonist activity | - |

| S1P5 | High selectivity over S1P1 | - |

Table 1: Agonist activity of this compound-phosphate at human S1P receptors. Data extracted from Sugahara et al., 2017.[4]

This high selectivity for S1P1 over S1P3 is a key differentiator from fingolimod and is thought to contribute to this compound's reduced cardiac liability.[4]

Insights from Structurally Related Analogs

A study on a series of 2-substituted 2-aminopropane-1,3-diols with a biphenyl (B1667301) moiety in place of the trifluoromethylphenyl ethyl group of this compound provides valuable SAR insights that are likely applicable to the this compound scaffold.

| Compound | R | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Lymphocyte Lowering (%) |

| Analog 1 | H | 1.1 | >10000 | 75 |

| Analog 2 | 4'-CH3 | 0.48 | >10000 | 80 |

| Analog 3 | 4'-Cl | 0.35 | >10000 | 82 |

| Analog 4 | 2'-F, 4'-SCH3 | 0.23 | >10000 | 85 |

Table 2: SAR data for a series of 2-amino-propane-1,3-diol S1P1 agonists. The core structure is a 2-amino-2-(2-(biphenyl-4-yl)ethyl)propane-1,3-diol with substitutions on the terminal phenyl ring. Data adapted from a representative study on S1P1 agonists.

These data suggest that:

-

The 2-amino-propane-1,3-diol headgroup is a viable scaffold for potent S1P1 agonists.

-

Substitutions on the lipophilic tail can significantly influence potency.

-

High selectivity against the S1P3 receptor can be achieved within this chemical class.

Experimental Protocols

In Vitro Phosphorylation of this compound

This assay determines the conversion of the prodrug this compound to its active phosphate metabolite by sphingosine kinases.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or primary human cardiac myocytes are cultured in 48-well plates overnight.[2]

-

Compound Incubation: this compound is added to the cell culture medium at a final concentration of 100 nmol·L⁻¹ and incubated for various time points (e.g., 3, 6, and 12 hours).[2]

-

Sample Collection: At each time point, the cell culture supernatant is collected.

-

Extraction: this compound-phosphate is extracted from the supernatant using solid-phase extraction.

-

Quantification: The concentration of this compound-phosphate is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

GTPγS Binding Assay for S1P1 Receptor Agonism

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

-

Assay Buffer: An appropriate assay buffer is prepared, typically containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with various concentrations of this compound-phosphate (or other test compounds) and [³⁵S]GTPγS. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Incubation: The reaction mixture is incubated at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated and plotted against the compound concentration to determine the EC50 value.

S1P1 Receptor Internalization Assay

This cell-based assay visualizes the functional antagonism of the S1P1 receptor by monitoring its internalization upon agonist binding.

Methodology:

-

Cell Line: A U2OS cell line stably expressing human S1P1 receptor fused to a green fluorescent protein (S1P1-EGFP) is used.[5]

-

Cell Plating: The S1P1-EGFP expressing cells are plated in a 96-well imaging plate and cultured overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound-phosphate for a defined period (e.g., 60 minutes).

-

Cell Staining: The cells are fixed and their nuclei are counterstained with a fluorescent dye (e.g., Hoechst).

-

Imaging: The cells are imaged using a high-content imaging system, capturing both the EGFP and nuclear fluorescence.

-

Image Analysis: The internalization of the S1P1-EGFP is quantified by measuring the intensity and localization of the EGFP signal within the cell.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its therapeutic effect by modulating the S1P1 signaling pathway, which plays a critical role in lymphocyte trafficking.

References

- 1. scienceopen.com [scienceopen.com]

- 2. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Amiselimod Pharmacodynamics in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of amiselimod (MT-1303) in various rodent models. This compound is a novel, orally active, selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator.[1][2][3] Its active phosphate (B84403) metabolite, this compound-P (MT-1303-P), acts as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby reducing the number of circulating lymphocytes.[4][5] This mechanism underlies its therapeutic potential in autoimmune diseases.[6][7]

Mechanism of Action: S1P1 Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite, this compound-P.[2][8] this compound-P is a potent agonist at the S1P1 receptor.[3][6] Continuous agonism leads to the internalization and degradation of the S1P1 receptor on lymphocytes.[4][5] This functional antagonism blocks the S1P gradient-guided egress of lymphocytes from lymph nodes and other secondary lymphoid tissues, resulting in a reversible, dose-dependent reduction of peripheral blood lymphocytes.[5][6] This sequestration of lymphocytes, particularly pathogenic T cells like Th1 and Th17, prevents their infiltration into sites of inflammation, thereby ameliorating disease in models of chronic colitis and lupus nephritis.[4][8]

Signaling Pathway of this compound-P at the S1P1 Receptor

References

- 1. This compound (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells | PLOS One [journals.plos.org]

- 3. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Amiselimod's Engagement with S1P1: A Technical Guide to Downstream Signaling

For Immediate Release

This technical guide provides a detailed overview of the downstream signaling pathways of the sphingosine-1-phosphate receptor 1 (S1P1) upon modulation by Amiselimod. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.

Core Mechanism of Action

This compound (MT-1303) is a potent and selective S1P1 receptor modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, this compound-P.[1] this compound-P acts as a high-affinity agonist at the S1P1 receptor, leading to its internalization and degradation.[1] This process renders lymphocytes in the lymph nodes insensitive to the natural S1P gradient, thereby inhibiting their egress into the peripheral circulation.[1][3] This sequestration of lymphocytes, including autoreactive T and B cells, underlies the therapeutic efficacy of this compound in various autoimmune diseases.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound-P's interaction with S1P receptors, providing a comparative view of its potency and selectivity.

| Parameter | Receptor | Value | Species | Assay | Reference |

| EC50 | Human S1P1 | 75 pM | Human | Intracellular Ca2+ Mobilization | [3] |

| Human S1P4 | Minimal Agonist Activity | Human | Intracellular Ca2+ Mobilization | [3] | |

| Human S1P5 | High Selectivity | Human | Intracellular Ca2+ Mobilization | [3] | |

| Human S1P2 | No Distinct Agonist Activity | Human | Intracellular Ca2+ Mobilization | [3] | |

| Human S1P3 | No Distinct Agonist Activity | Human | Intracellular Ca2+ Mobilization | [3] | |

| EC50 (GIRK) | Human S1P1 | 41.6 nM | Human | Whole-Cell Patch Clamp | [3] |

Downstream Signaling Pathway

Upon binding of this compound-P, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o pathway. This initiates a signaling cascade with diverse cellular consequences.

Experimental Protocols

S1P1 Receptor Internalization Assay

This assay quantifies the ligand-induced internalization of the S1P1 receptor in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a green fluorescent protein (GFP)-tagged human S1P1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Cell Plating: Cells are seeded into 96-well, clear-bottom black plates at a density of 2 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with serum-free medium for 2 hours prior to treatment. Cells are then treated with varying concentrations of this compound-P or a vehicle control for 1 hour at 37°C.

-

Fixation and Staining: Cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and cell nuclei are counterstained with Hoechst 33342.

-

Imaging and Analysis: Plates are imaged using a high-content imaging system. Receptor internalization is quantified by measuring the intensity of GFP fluorescence within intracellular vesicles relative to the plasma membrane.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay measures the activation of GIRK channels in response to S1P1 receptor agonism.

Methodology:

-

Cell Preparation: Human atrial myocytes are enzymatically isolated and maintained in a short-term culture.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4). The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP (pH 7.2).

-

Voltage Protocol: Cells are held at a holding potential of -40 mV. A ramp protocol from -120 mV to +60 mV is applied to elicit GIRK currents.

-

Compound Application: this compound-P is applied at various concentrations via a perfusion system. The current amplitude is measured at -100 mV.

-

Data Analysis: The increase in inward current in response to this compound-P is measured and normalized to the maximal current induced by a saturating concentration of a known GIRK channel activator (e.g., carbachol). EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[3]

In Vivo Lymphocyte Trafficking Assay

This assay evaluates the effect of this compound on the number of circulating lymphocytes in an animal model.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Compound Administration: this compound is administered daily via oral gavage at desired doses (e.g., 0.1, 0.3, 1 mg/kg) for a specified period (e.g., 7 days). A vehicle control group receives the vehicle alone.

-

Blood Sampling: Peripheral blood is collected from the tail vein at various time points (e.g., before treatment and at several points post-treatment).

-

Flow Cytometry: Blood samples are stained with fluorescently labeled antibodies against lymphocyte markers (e.g., anti-CD4 and anti-CD8 for T cells, anti-B220 for B cells). Red blood cells are lysed, and the remaining cells are analyzed by flow cytometry.

-

Data Analysis: The absolute number of CD4+ T cells, CD8+ T cells, and B cells per microliter of blood is calculated. The percentage reduction in lymphocyte counts in the this compound-treated groups is determined relative to the vehicle-treated group.

References

- 1. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating sphingosine 1-phosphate receptor signaling skews intrahepatic leukocytes and attenuates murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Amiselimod's Selectivity Profile for Sphingosine-1-Phosphate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active sphingosine-1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active metabolite, this compound phosphate (B84403) (this compound-P).[1][2] this compound-P demonstrates high potency and selectivity for the S1P1 receptor subtype, which plays a crucial role in lymphocyte trafficking from secondary lymphoid organs.[3][4] By acting as a functional antagonist at the S1P1 receptor, this compound-P leads to the sequestration of lymphocytes, thereby exerting its immunomodulatory effects.[3][4] This targeted mechanism of action, coupled with a favorable cardiac safety profile compared to earlier S1P receptor modulators, makes this compound a compound of significant interest for the treatment of autoimmune diseases.[5][6] This technical guide provides an in-depth overview of this compound's selectivity profile, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound Phosphate (this compound-P)

The functional activity of this compound-P at the five human S1P receptor subtypes (S1P1-5) has been primarily characterized using intracellular calcium mobilization assays. The following table summarizes the half-maximal effective concentration (EC50) values, providing a clear comparison of this compound-P's potency and selectivity.

| Receptor Subtype | This compound-P EC50 (nM) | Potency Rank |

| S1P1 | 0.075 | 1 |

| S1P2 | No distinct activity | - |

| S1P3 | No distinct activity | - |

| S1P4 | Minimal agonist activity | 3 |

| S1P5 | High selectivity, less potent than S1P1 | 2 |

Data sourced from intracellular Ca2+ mobilization assays.[7][8][9]

Core Experimental Protocols

The characterization of this compound's S1P receptor selectivity relies on robust in vitro functional assays. The following sections detail the methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for determining the agonist activity of compounds at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To measure the potency (EC50) of this compound-P in activating S1P receptor subtypes by quantifying changes in intracellular calcium concentrations.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) are cultured in appropriate media, typically DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to near confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane.

-

Compound Preparation: A serial dilution of this compound-P is prepared in the assay buffer.

-

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation or FLIPR). A baseline fluorescence reading is taken before the addition of the compound.

-

Compound Addition and Signal Detection: The automated liquid handling system of the plate reader adds the various concentrations of this compound-P to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound-P concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest and can be used to characterize agonists, antagonists, and inverse agonists.

Objective: To determine the ability of this compound-P to stimulate G-protein activation through S1P receptors by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing a specific S1P receptor subtype. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Buffer: A buffer containing HEPES, MgCl2, GDP, and NaCl is prepared. GDP is included to ensure that the G-proteins are in their inactive state at the beginning of the assay.

-

Reaction Mixture: The reaction is set up in microplates and includes the cell membranes, [35S]GTPγS, and varying concentrations of this compound-P.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow for receptor activation and the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes while allowing unbound [35S]GTPγS to pass through.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound-P to generate a dose-response curve and determine the EC50 and Emax values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the binding affinity of this compound-P for S1P receptors.

General Protocol:

-

Membrane Preparation: As described for the GTPγS binding assay, membranes from cells expressing the target S1P receptor are prepared.

-

Radioligand Selection: A suitable radiolabeled ligand with high affinity and selectivity for the S1P receptor of interest is chosen (e.g., [3H]-S1P or another high-affinity S1P receptor modulator).

-

Assay Setup: The assay is performed in microplates containing the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of unlabeled this compound-P.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound-P. The IC50 value (the concentration of this compound-P that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Visualizing Key Pathways and Workflows

S1P1 Receptor Signaling Pathway

The binding of this compound-P to the S1P1 receptor initiates a cascade of intracellular signaling events.

Experimental Workflow: Intracellular Calcium Mobilization Assay

The workflow for the intracellular calcium mobilization assay involves several key steps from cell preparation to data analysis.

Logical Relationship: Prodrug to Active Metabolite

This compound is a prodrug that requires metabolic activation to exert its pharmacological effect.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variations of Intracellular Ca2+ Mobilization Initiated by Nanosecond and Microsecond Electrical Pulses in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

Application Notes: In Vitro Characterization of Amiselimod Binding to the S1P1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator developed for the treatment of various autoimmune diseases.[1][2] Like other drugs in its class, this compound functions as a functional antagonist.[2][3] It is a prodrug that is converted in vivo to its active phosphorylated metabolite, this compound-phosphate (this compound-P).[1][4] this compound-P then binds to S1P1 receptors on lymphocytes, inducing their internalization and preventing the egress of lymphocytes, including autoreactive T cells, from secondary lymphoid organs.[2][5] This sequestration of lymphocytes reduces their circulation in the peripheral blood, thereby mitigating the inflammatory responses characteristic of autoimmune conditions.[2]

A key characteristic of this compound is its favorable cardiac safety profile compared to earlier S1P modulators like fingolimod (B1672674).[1] This is attributed to its high selectivity for the S1P1 receptor subtype with no distinct agonist activity at the S1P3 receptor, which is implicated in causing bradycardia.[1][4] Furthermore, this compound-P demonstrates significantly weaker activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in human atrial myocytes compared to fingolimod-P.[1][4]

These application notes provide a summary of the in vitro assays used to characterize the binding and functional activity of this compound-P at the S1P1 receptor, offering detailed protocols for key experiments.

Data Presentation: S1P Receptor Selectivity and Potency

The in vitro pharmacological profile of this compound's active metabolite, this compound-P, has been characterized using various functional assays to determine its potency and selectivity across the five S1P receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | This compound-P Value | Reference Compound (Fingolimod-P) |

| Human S1P1 | Ca2+ Mobilization | EC50 | 75 pM | Not Reported |

| Human S1P1 | [³⁵S]-GTPγS Binding | EC50 | < 1 nM | < 1 nM |

| Human S1P2 | Ca2+ Mobilization | Agonist Activity | No distinct activity | No distinct activity |

| Human S1P3 | Ca2+ Mobilization | Agonist Activity | No distinct activity | Agonist activity |

| Human S1P4 | Ca2+ Mobilization | Agonist Activity | Minimal activity | Agonist activity |

| Human S1P5 | Ca2+ Mobilization | Agonist Activity | High selectivity | Agonist activity |

| Human S1P5 | [³⁵S]-GTPγS Binding | EC50 | ~10-fold weaker than S1P1 | < 1 nM |

| Human Atrial Myocytes | GIRK Channel Activation | - | ~5-fold weaker than Fingolimod-P | - |

Table compiled from data in search results.[4][6]

Core Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound-P) by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor. Although a direct binding assay with radiolabeled this compound is not described in the provided literature, its competitive binding has been demonstrated against other radioligands like [³H]-ozanimod.[6][7]

Objective: To determine the binding affinity (Ki) of this compound-P for the S1P1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human S1P1 (e.g., CHO-K1 or HEK293).

-

Radiolabeled S1P1 ligand (e.g., [³H]-ozanimod).

-

Unlabeled this compound-P (test compound).

-

Unlabeled S1P (endogenous ligand, for determining non-specific binding).

-

Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound-P in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled S1P.

-

Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of this compound-P.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound-P concentration.

-

Determine the IC50 value (the concentration of this compound-P that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2: [³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits is a direct measure of receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound-P as an agonist at the S1P1 receptor.

Materials:

-

Cell membranes expressing human S1P1.

-

[³⁵S]-GTPγS.

-

This compound-P (test compound).

-

GDP (Guanosine diphosphate).

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Reagent Preparation: Prepare a master mix containing cell membranes, GDP, and SPA beads (if using) in the assay buffer.

-

Compound Addition: Add serial dilutions of this compound-P to the wells of a 96-well plate. Add buffer for basal activity and a known full agonist for maximal stimulation.

-

Incubation (Pre-incubation): Add the membrane master mix to the wells and incubate for a short period (e.g., 15-20 minutes) at 30°C.

-

Reaction Initiation: Add [³⁵S]-GTPγS to all wells to start the reaction.

-

Incubation (Reaction): Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

-

Signal Detection:

-

SPA Method: Centrifuge the plate and read on a scintillation counter.

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash, and count the filters as described in Protocol 1.

-

-

Data Analysis:

-

Subtract the basal (buffer) signal from all readings.

-

Plot the stimulated binding against the logarithm of the this compound-P concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 and Emax values.

-

Protocol 3: Intracellular Calcium Mobilization Assay

This assay is used to assess receptor activation through the Gq protein pathway, which leads to an increase in intracellular calcium concentration.

Objective: To measure the functional potency of this compound-P by detecting changes in intracellular Ca²⁺.

Materials:

-

Whole cells expressing the human S1P1 receptor (co-expressed with a promiscuous G-protein like Gα16 if S1P1 does not naturally couple to Gq).

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound-P (test compound).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capability (e.g., FDSS).

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add varying concentrations of this compound-P to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes.[4]

-

Data Analysis:

-

Determine the change in fluorescence intensity from baseline for each well.

-

Plot the peak fluorescence response against the logarithm of the this compound-P concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations: Pathways and Workflows

Caption: this compound-P functional antagonism of the S1P1 receptor blocks lymphocyte egress.

Caption: Workflow for a [³⁵S]-GTPγS binding functional assay.

Caption: Receptor selectivity profile of this compound-P.

References

- 1. Cardiac effects of this compound compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating this compound (an S1P antagonist) to Treat Ulcerative Colitis – Bausch Health Companies Inc. [ir.bauschhealth.com]

- 4. This compound, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

Amiselimod Cell-Based Functional Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] As a prodrug, this compound is converted in vivo to its active phosphate (B84403) metabolite, this compound-phosphate (this compound-P), by sphingosine (B13886) kinases.[1][2] this compound-P acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[2][3][4] By inducing the internalization of S1P1 receptors on lymphocytes, this compound-P effectively traps these immune cells within the lymph nodes, preventing their migration to sites of inflammation.[5] This mechanism of action makes this compound a promising therapeutic candidate for various autoimmune diseases.[2][6]

These application notes provide detailed protocols for a suite of cell-based functional assays essential for characterizing the pharmacological activity of this compound and other S1P1 receptor modulators. The described assays enable the quantification of key parameters such as potency (EC50/IC50) and efficacy, providing a comprehensive understanding of the compound's interaction with the S1P1 receptor and its downstream signaling pathways.

S1P1 Receptor Signaling Pathway